2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide
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Overview
Description
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromonaphthalene moiety linked to an acetamide group through an ether linkage, with a dichlorophenylmethylideneamino substituent. Its unique structure makes it a subject of interest in synthetic chemistry and potential pharmacological research.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide typically involves multiple steps:
Formation of the bromonaphthalene intermediate: This can be achieved by brominating naphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The bromonaphthalene intermediate is then reacted with an appropriate hydroxyacetamide derivative under basic conditions to form the ether linkage.
Schiff base formation: The final step involves the condensation of the resulting ether with 2,6-dichlorobenzaldehyde in the presence of a suitable acid catalyst to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted naphthalene derivatives.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The Schiff base moiety may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-bromonaphthalen-2-yl)oxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- **4-bromo-1-naphthaleneboronic acid
- **N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
Uniqueness
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide stands out due to its combination of a bromonaphthalene moiety with a dichlorophenylmethylideneamino group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2N2O2/c20-15-8-9-18(13-5-2-1-4-12(13)15)26-11-19(25)24-23-10-14-16(21)6-3-7-17(14)22/h1-10H,11H2,(H,24,25)/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBWILXWKDMHF-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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